molecular formula C20H25N5O4S B2596807 (4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone CAS No. 1396558-93-2

(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone

Cat. No. B2596807
CAS RN: 1396558-93-2
M. Wt: 431.51
InChI Key: RVDPCEOJTUWTGA-UHFFFAOYSA-N
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Description

(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C20H25N5O4S and its molecular weight is 431.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Exploration

A related compound, (4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)(morpholino)methanone, was synthesized and evaluated for its antiproliferative activity. The structure was characterized using IR, 1H NMR, LC-MS spectra, and confirmed by X-ray diffraction studies. The molecular structure is stabilized by inter and intra-molecular hydrogen bonds, contributing to the stability of the molecule. Hirshfeld surface analysis was used to analyze intermolecular interactions in the solid state of the crystal (Benaka Prasad et al., 2018).

Antagonistic Properties

The effects of similar compounds on guanosine-5'-O-(3-[35S]thio)triphosphate ([35S]GTPgammaS) binding to membranes isolated from human cannabinoid CB1 receptor-transfected Chinese hamster ovary (CHO) cells were examined. One compound acted as an inverse agonist, demonstrating a decrease in basal [35S]GTPgammaS binding, highlighting its potential for further pharmacological exploration (Landsman et al., 1997).

Molecular Docking and Cytotoxic Activities

Compounds with similar structures were synthesized and evaluated against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293) for cytotoxic activities. Molecular docking was performed against Bcl-2 protein, demonstrating good binding affinity and suggesting a structure-activity relationship that could enhance anti-proliferative activities (Parveen et al., 2017).

Novel Heterocyclic Synthesis

A study detailed the synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety through an efficient and simple method. This work highlights the versatility of incorporating the (4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone structure into novel compounds with potential biological activities (Bhat et al., 2018).

properties

IUPAC Name

[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4S/c1-16-14-19(22-15-21-16)23-6-8-24(9-7-23)20(26)17-2-4-18(5-3-17)30(27,28)25-10-12-29-13-11-25/h2-5,14-15H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDPCEOJTUWTGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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